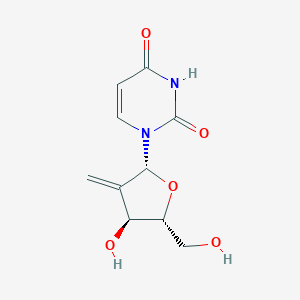

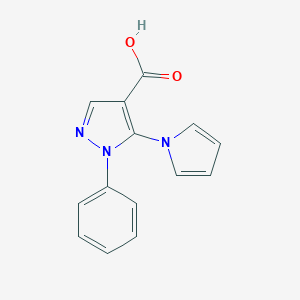

Uridine, 2'-deoxy-2'-methylene-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of "Uridine, 2'-deoxy-2'-methylene-" derivatives involves complex chemical processes aiming to modify the uridine molecule for specific biological activities or properties. Key strategies include stereoselective cyclopropanation, as demonstrated in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine via Simmons-Smith cyclopropanation, highlighting the nuanced approach required to introduce specific functional groups into the uridine backbone (Komsta et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure of "Uridine, 2'-deoxy-2'-methylene-" derivatives involves analyzing bond lengths, angles, and conformations, providing insights into how modifications affect the molecule's physical and chemical properties. For example, the crystal and molecular structure analysis of 5-fluoro-2′-deoxy-β-uridine gives valuable comparisons of bond lengths and angles, emphasizing the impact of structural modifications on nucleic acid structures (Harris & MacIntyre, 1964).

Chemical Reactions and Properties

Chemical reactions involving "Uridine, 2'-deoxy-2'-methylene-" derivatives showcase the compound's reactivity and interactions with various chemical agents. Research into the Michael addition reactions of α β-ene-3′-phenylselenone of uridine illustrates the compound's ability to undergo conjugate addition reactions, leading to the synthesis of novel derivatives (Wu & Chattopadhyaya, 1989).

Physical Properties Analysis

The physical properties of "Uridine, 2'-deoxy-2'-methylene-" derivatives, such as solubility, melting points, and stability, are critical for their application in biological systems and pharmaceutical formulations. The synthesis and properties of (2′S)- and (2′R)-2′-deoxy-2′-C-methyl oligonucleotides study, for instance, assesses the binding affinity between these new fragments and the complementary DNA and RNA sequences, highlighting the importance of stereochemistry in influencing physical properties (Cicero et al., 2001).

Chemical Properties Analysis

The chemical properties of "Uridine, 2'-deoxy-2'-methylene-" derivatives, including their reactivity, chemical stability, and interactions with biomolecules, are pivotal in their biological efficacy and therapeutic potential. The study on 2'-Deoxy-2'-methylenecytidine and its potent mechanism-based inhibitors of ribonucleotide reductase exemplifies the investigation into the compound's chemical properties, demonstrating its role as an irreversible inactivator of ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis (Baker et al., 1991).

科学研究应用

Synthesis and Chemical Properties

Synthesis of Germanium-Containing Nucleoside Analogues : A study by Wnuk, Sacasa, and Restrepo (2009) explored the use of 2'-deoxy-2'-methylene-uridine in synthesizing germanium-containing nucleoside analogues, which may have potential applications in medicinal chemistry (Wnuk, Sacasa, & Restrepo, 2009).

Creation of Inhibitors for Ribonucleotide Reductase : Baker et al. (1991) found that 2'-deoxy-2'-methylene-uridine diphosphates act as potent inhibitors of ribonucleotide reductase, which has implications for cancer therapy (Baker et al., 1991).

Drug Development and Medicinal Chemistry

Synthesis of Novel Nucleoside Derivatives : Komsta et al. (2014) focused on the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine, a novel nucleoside that could have applications in drug development (Komsta et al., 2014).

Potential Antineoplastic Agent : The study by Yoshimura et al. (1994) synthesized 1-(2-deoxy-2-C-fluoromethyl-β-D-arabinofuranosyl)cytosine from 2'-deoxy-2'-methylene-uridine, indicating its use in creating potential antineoplastic agents (Yoshimura et al., 1994).

安全和危害

未来方向

Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function . The development of more efficient synthetic methods for these molecules is a promising area of research . Additionally, the role of uridine in glucose metabolism and lipid metabolism is a topic of ongoing research, with potential implications for the treatment of metabolic disorders .

属性

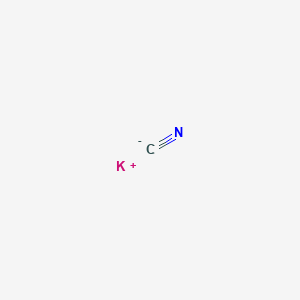

IUPAC Name |

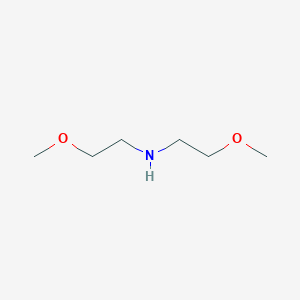

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOGIDIXKMOVSP-BWVDBABLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454355 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-methyleneuridine | |

CAS RN |

119410-95-6 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)